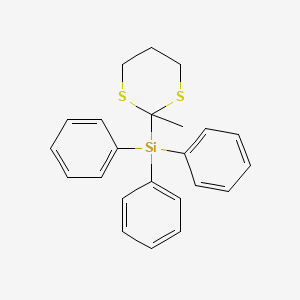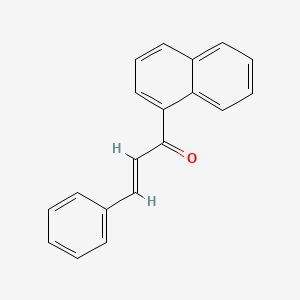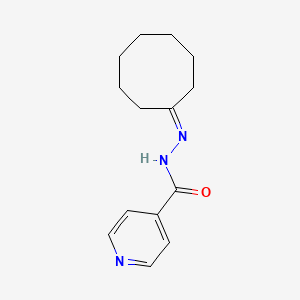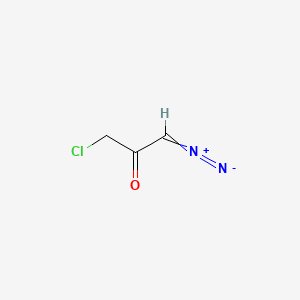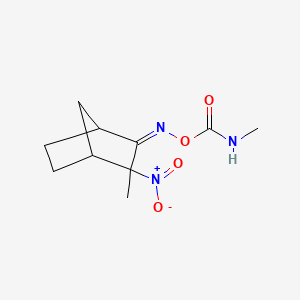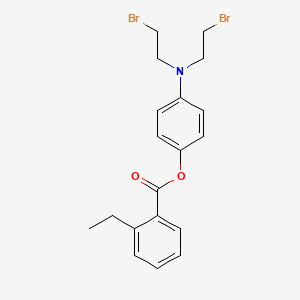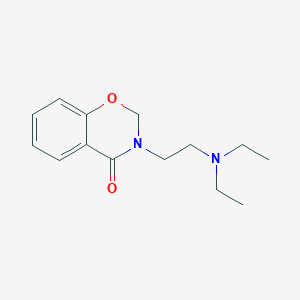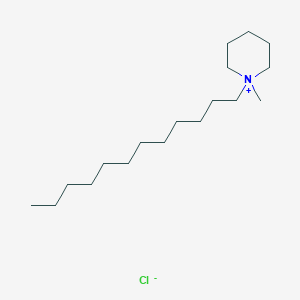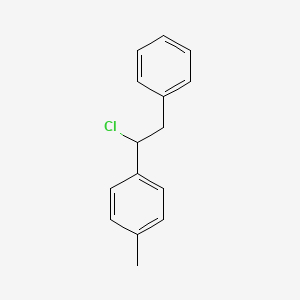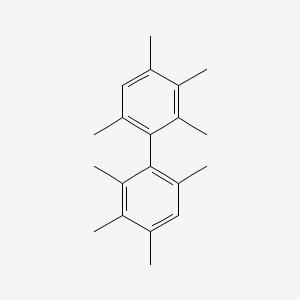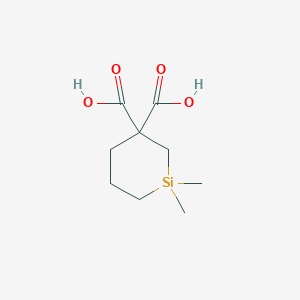![molecular formula C16H16O3 B14719542 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione CAS No. 6341-52-2](/img/structure/B14719542.png)
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.296 g/mol This compound is characterized by its cyclohexane-1,3-dione core, substituted with an acetyl group at the 2-position and a phenylethenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active methylene compound to a carbonyl group of either aldehydes or ketones, followed by a dehydration reaction . The reaction conditions often include the use of primary or secondary amines as catalysts, which react with the aldehyde or ketone to generate an iminium ion intermediate. This intermediate is then attacked by the enolate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation reaction is a well-established method in organic synthesis and can be scaled up for industrial applications. The reaction typically requires controlled conditions, including temperature and pH, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Applications De Recherche Scientifique
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the breakdown of the amino acid tyrosine . By inhibiting this enzyme, the compound can disrupt metabolic pathways and exert its biological effects.
Comparaison Avec Des Composés Similaires
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-acetyl-5-phenylcyclohexane-1,3-dione: This compound has a similar structure but lacks the phenylethenyl group, which may affect its chemical properties and applications.
2-acetyl-5-methylcyclohexane-1,3-dione:
2-acetyl-5,5-dimethyl-1,3-cyclohexanedione: The presence of two methyl groups at the 5-position makes this compound more sterically hindered, affecting its reactivity and applications.
Propriétés
Numéro CAS |
6341-52-2 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H16O3/c1-11(17)16-14(18)9-13(10-15(16)19)8-7-12-5-3-2-4-6-12/h2-8,13,16H,9-10H2,1H3/b8-7+ |
Clé InChI |
YFMHHXGMBVWMJG-BQYQJAHWSA-N |
SMILES isomérique |
CC(=O)C1C(=O)CC(CC1=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC(=O)C1C(=O)CC(CC1=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


